Ganolucidic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganolucidic acid A is a natural compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to the triterpenoid class of natural products, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ganolucidic acid A involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wheat straw, which provide the necessary nutrients for optimal growth and triterpenoid production. Advanced biotechnological methods, including genetic engineering and fermentation, are employed to enhance the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ganolucidic acid A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. Also explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and longevity
Wirkmechanismus
The mechanism of action of ganolucidic acid A involves multiple molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB pathway.
Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Ganolucidic acid A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
Lucidenic Acid A: Shares structural similarities but differs in its specific functional groups and bioactivity.
Ganoderic Acid A: Another triterpenoid with distinct pharmacological properties, including hepatoprotective and anti-diabetic effects.
Lucidenic Acid G, H, I, J, O, and R: These compounds have similar core structures but vary in their substituents and biological activities
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C30H44O6 |
---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
XRXBNTYHQXKSAO-SXTFGQQDSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.